2-Bromo-4-[(Z)-(3-bromo-4-methylphenyl)-NNO-azoxy]-1-methylbenzene
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Overview
Description
2-Bromo-4-[(Z)-(3-bromo-4-methylphenyl)-NNO-azoxy]-1-methylbenzene is an organic compound that belongs to the class of azoxybenzenes. This compound is characterized by the presence of two bromine atoms, a methyl group, and an azoxy group, which is a functional group containing a nitrogen-nitrogen double bond with an oxygen atom attached to one of the nitrogens. The compound’s structure and functional groups make it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-[(Z)-(3-bromo-4-methylphenyl)-NNO-azoxy]-1-methylbenzene typically involves multiple steps, including bromination, azoxy formation, and methylation. One common method involves the bromination of a suitable precursor, such as 4-methylacetophenone, using brominating agents like N-bromosuccinimide (NBS) in the presence of a catalyst. The azoxy group can be introduced through a reaction with nitrosyl chloride (NOCl) under controlled conditions. The final step involves methylation using methyl iodide (CH3I) in the presence of a base like potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may employ more cost-effective and scalable reagents and catalysts to optimize production.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-[(Z)-(3-bromo-4-methylphenyl)-NNO-azoxy]-1-methylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Sodium methoxide (NaOCH3) in methanol or potassium tert-butoxide (KOtBu) in tert-butanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted azoxybenzenes with different functional groups.
Scientific Research Applications
2-Bromo-4-[(Z)-(3-bromo-4-methylphenyl)-NNO-azoxy]-1-methylbenzene has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-4-[(Z)-(3-bromo-4-methylphenyl)-NNO-azoxy]-1-methylbenzene involves its interaction with molecular targets such as enzymes and receptors. The azoxy group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage or apoptosis. The bromine atoms and methyl group can also influence the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-chlorobenzaldehyde: Similar in structure but contains a chlorine atom instead of an azoxy group.
2-Bromo-4-fluoroacetophenone: Contains a fluorine atom and an acetophenone group.
2-Bromo-4,6-dimethylphenol: Contains additional methyl groups and a hydroxyl group.
Uniqueness
2-Bromo-4-[(Z)-(3-bromo-4-methylphenyl)-NNO-azoxy]-1-methylbenzene is unique due to the presence of the azoxy group, which imparts distinct chemical and biological properties. The combination of bromine atoms and the azoxy group makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
76274-02-7 |
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Molecular Formula |
C14H12Br2N2O |
Molecular Weight |
384.07 g/mol |
IUPAC Name |
(3-bromo-4-methylphenyl)-(3-bromo-4-methylphenyl)imino-oxidoazanium |
InChI |
InChI=1S/C14H12Br2N2O/c1-9-3-5-11(7-13(9)15)17-18(19)12-6-4-10(2)14(16)8-12/h3-8H,1-2H3 |
InChI Key |
AZFYPZOKOOZESQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N=[N+](C2=CC(=C(C=C2)C)Br)[O-])Br |
Origin of Product |
United States |
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